N-allyl-N'-(2-pyrazinyl)thiourea

Description

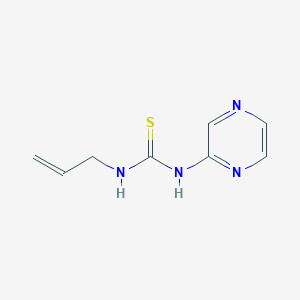

N-Allyl-N'-(2-pyrazinyl)thiourea is a thiourea derivative characterized by an allyl group attached to one nitrogen atom and a pyrazinyl moiety on the adjacent nitrogen. Thioureas are organosulfur compounds with the general structure R¹NHC(S)NR²R³, where R groups determine their physicochemical and biological properties.

Properties

Molecular Formula |

C8H10N4S |

|---|---|

Molecular Weight |

194.26g/mol |

IUPAC Name |

1-prop-2-enyl-3-pyrazin-2-ylthiourea |

InChI |

InChI=1S/C8H10N4S/c1-2-3-11-8(13)12-7-6-9-4-5-10-7/h2,4-6H,1,3H2,(H2,10,11,12,13) |

InChI Key |

AFAPXTAJUYMZIR-UHFFFAOYSA-N |

SMILES |

C=CCNC(=S)NC1=NC=CN=C1 |

Canonical SMILES |

C=CCNC(=S)NC1=NC=CN=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives vary significantly in activity and properties based on substituents. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Catalytic Performance: Sulfonaryl thiourea 10 outperforms aryl ester thioureas (e.g., compound 11: 27% conversion) in esterification, attributed to enhanced electron-withdrawing effects and hydrogen-bonding capacity .

Biological Activity :

- Allyl-substituted thioureas (e.g., N-allyl-N'-(4-chlorophenyl)thiourea) show promise in analgesia and antitumor applications . The pyrazinyl group in the target compound could enhance binding to biological targets like kinases or viral proteases, analogous to PETT analogs .

Metal Coordination :

- Pyridyl and chlorophenyl thioureas (e.g., N-benzoyl-N'-(2-chloro-3-pyridyl)thiourea) form stable complexes with transition metals (Cu²⁺, Co²⁺), useful in catalysis or antimicrobial agents . The pyrazinyl group’s dual nitrogen atoms may further improve chelation efficiency.

For example, N-allyl-N'-(2-hydroxyethyl)thiourea is water-soluble due to its hydroxyl group , whereas the pyrazinyl analog may require polar aprotic solvents.

Contradictions and Limitations

- While sulfonaryl thiourea 10 and PETT analogs are well-studied, data on pyrazinyl-thiourea hybrids are sparse. For instance, Dow Chemical’s trifluoromethylpyrazinyl thioureas are patented for herbicidal use , but their toxicity profiles remain unclear.

- and suggest substituent electronic effects (e.g., electron-withdrawing groups) enhance catalysis, but excessive hydrophobicity (e.g., allyl groups) might reduce aqueous reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.